N-(2-methoxyethyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide N-(2-methoxyethyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1428139-02-9
VCID: VC3012129
InChI: InChI=1S/C13H17N3O3/c1-19-7-6-14-12(17)8-11-13(18)16-10-5-3-2-4-9(10)15-11/h2-5,11,15H,6-8H2,1H3,(H,14,17)(H,16,18)
SMILES: COCCNC(=O)CC1C(=O)NC2=CC=CC=C2N1
Molecular Formula: C13H17N3O3
Molecular Weight: 263.29 g/mol

N-(2-methoxyethyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

CAS No.: 1428139-02-9

Cat. No.: VC3012129

Molecular Formula: C13H17N3O3

Molecular Weight: 263.29 g/mol

* For research use only. Not for human or veterinary use.

N-(2-methoxyethyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide - 1428139-02-9

Specification

CAS No. 1428139-02-9
Molecular Formula C13H17N3O3
Molecular Weight 263.29 g/mol
IUPAC Name N-(2-methoxyethyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide
Standard InChI InChI=1S/C13H17N3O3/c1-19-7-6-14-12(17)8-11-13(18)16-10-5-3-2-4-9(10)15-11/h2-5,11,15H,6-8H2,1H3,(H,14,17)(H,16,18)
Standard InChI Key PTHQQKWNXCXJOG-UHFFFAOYSA-N
SMILES COCCNC(=O)CC1C(=O)NC2=CC=CC=C2N1
Canonical SMILES COCCNC(=O)CC1C(=O)NC2=CC=CC=C2N1

Introduction

N-(2-methoxyethyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a complex organic compound with a molecular formula of C13H17N3O3 and a molecular weight of 263.29 g/mol . This compound is identified by its PubChem CID 71668686 and is also known by other synonyms such as N-(2-methoxyethyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide, MFCD06420723, and ALBB-027528 .

Synonyms and Identifiers

IdentifierValue
PubChem CID71668686
CAS Number1428139-02-9
SynonymsN-(2-methoxyethyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide, MFCD06420723, ALBB-027528

N-(2-methoxyethyl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide

This compound has a similar structure but features a benzothiazole ring instead of quinoxaline. It has a molecular formula of C12H14N2O3S and a molecular weight of 266.32 g/mol . The presence of sulfur in the benzothiazole ring may confer different chemical and biological properties compared to the quinoxaline derivative.

2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid

This compound, with a molecular formula of C17H15NO3 and a molecular weight of 281.31 g/mol, belongs to the isoquinoline class . It demonstrates how different heterocyclic systems can be used in drug design and synthesis.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator